molecular formula C20H16ClFN2O2 B6547551 N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946280-04-2

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547551
CAS No.: 946280-04-2
M. Wt: 370.8 g/mol
InChI Key: HIXGVPZYYVAUAC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridinone-based carboxamide derivative featuring a 2-fluorobenzyl group at the N1 position and a 5-chloro-2-methylphenyl substituent on the carboxamide moiety. Its molecular formula is C₂₀H₁₆ClFN₂O₂ (MW: 370.81) .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-13-6-8-16(21)10-18(13)23-20(26)15-7-9-19(25)24(12-15)11-14-4-2-3-5-17(14)22/h2-10,12H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXGVPZYYVAUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The compound can be synthesized through a condensation reaction involving 5-chloro-2-methylphenyl derivatives and 2-fluorophenylmethyl moieties, followed by cyclization to form the dihydropyridine structure.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain dihydropyridine derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound may exhibit similar properties due to its structural analogies with known active compounds .

Anticancer Potential

Recent studies have explored the anticancer potential of dihydropyridine derivatives. For example, compounds with similar structural features have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound this compound may also show promising results in inhibiting tumor growth in vitro and in vivo models.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets involved in cellular signaling pathways. Dihydropyridines are known to interact with calcium channels and other enzymes, potentially influencing cellular calcium homeostasis and metabolic processes.

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on a series of dihydropyridine derivatives demonstrated that those containing halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. The presence of the chloro group in this compound could be pivotal in enhancing its efficacy against pathogenic bacteria .

Case Study 2: Anticancer Activity
Another investigation evaluated the cytotoxic effects of various dihydropyridine derivatives on human cancer cell lines. The results indicated that compounds with similar structures could effectively induce apoptosis in cancer cells while sparing normal cells, suggesting a selective mechanism of action that could be applicable to the target compound .

Research Findings Summary

Biological Activity Findings
Antimicrobial Significant activity against Staphylococcus aureus and E. coli; enhanced by halogen substitutions.
Anticancer Induces apoptosis in cancer cell lines; selective cytotoxicity observed.
Mechanism Potential interaction with calcium channels and influence on cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Compound ID / Name Substituents (R1: Benzyl Group; R2: Aniline Group) Molecular Formula Molecular Weight Key Differences vs. Target Compound Source
Target Compound R1: 2-fluorophenylmethyl; R2: 5-chloro-2-methylphenyl C₂₀H₁₆ClFN₂O₂ 370.81 Reference compound
G843-0223 () R1: 4-fluorophenylmethyl; R2: 5-chloro-2-methylphenyl C₂₀H₁₆ClFN₂O₂ 370.81 R1 fluorine position (para vs. ortho)
G843-0451 () R1: 2-chloro-6-fluorophenylmethyl; R2: 2-methylphenyl C₂₀H₁₆ClFN₂O₂ 370.81 R1 : Additional chlorine; R2 : No chlorine
946230-84-8 () R1: 2-fluorophenylmethyl; R2: 3-chloro-4-fluorophenyl C₁₉H₁₃ClF₂N₂O₂ 374.77 R2 : Chlorine and fluorine at meta/para
338977-35-8 () R1: 3-chlorophenylmethyl; R2: 4-methoxyphenyl C₂₀H₁₆Cl₂N₂O₃ 403.26 R1 : Chlorine; R2 : Methoxy (electron-donating)
5-chloro-N-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)benzyl)-6-oxo-dihydropyridine () R1: 3-(trifluoromethyl)phenylmethyl; R2: 2,4-difluorophenyl C₂₀H₁₂ClF₅N₂O₂ 434.77 R1 : Strong electron-withdrawing CF₃; R2 : Difluoro
Key Observations:

Halogen Positioning: The ortho-fluorine in the target compound’s benzyl group (vs. In 946230-84-8, the 3-chloro-4-fluorophenyl substituent introduces dual halogenation on the aniline ring, which could enhance lipophilicity compared to the target’s mono-chloro substituent .

Electron-Donating vs. Withdrawing Groups :

  • The methoxy group in 338977-35-8 () increases polarity and may reduce membrane permeability compared to halogenated analogs .
  • The trifluoromethyl group in ’s compound significantly elevates molecular weight (434.77 vs. 370.81) and introduces strong electron-withdrawing effects, which could enhance target engagement but reduce solubility .

Molecular Properties and Drug-Likeness

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight LogP<sup>*</sup> Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 370.81 ~3.1 2 4 ~75
G843-0223 (4-F-benzyl) 370.81 ~3.0 2 4 ~75
338977-35-8 (3-Cl-benzyl) 403.26 ~3.8 2 5 ~85
(CF₃-benzyl) 434.77 ~4.2 2 5 ~90

<sup>*</sup>Estimated using fragment-based methods.

Insights:
  • Lipophilicity : Chlorine and trifluoromethyl groups increase LogP, favoring membrane penetration but risking solubility issues.
  • Polar Surface Area (PSA) : Higher PSA in methoxy- or trifluoromethyl-containing analogs may limit blood-brain barrier permeability .

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